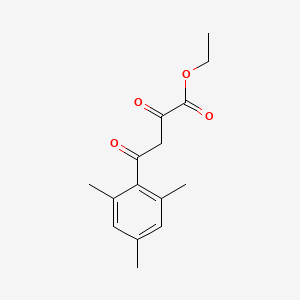
Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate
Overview
Description
Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate is a chemical compound with the molecular formula C15H18O4 . It has a molecular weight of 262.30 .
Molecular Structure Analysis
The molecular structure of Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate consists of a butanoate backbone with two oxygen atoms double-bonded to the second and fourth carbons. The fourth carbon is also bonded to a phenyl ring, which has three methyl groups attached to the 2nd, 4th, and 6th carbons .Physical And Chemical Properties Analysis
Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate is a compound with a molecular weight of 262.30 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .Scientific Research Applications
I have conducted several searches to find detailed scientific research applications for Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate , but unfortunately, the available information does not specify particular applications. This compound may be used in various fields of research such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies as suggested by the general information provided by suppliers like MilliporeSigma .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-5-19-15(18)13(17)8-12(16)14-10(3)6-9(2)7-11(14)4/h6-7H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNSQCXSPNYMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


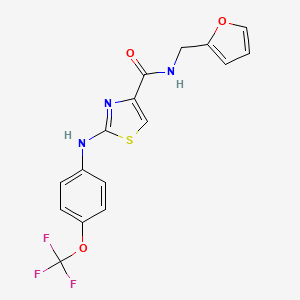
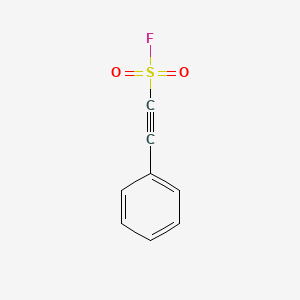

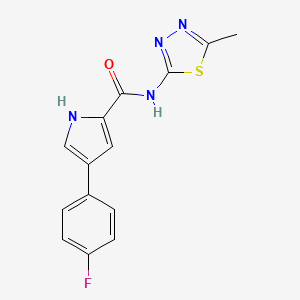
![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2999076.png)
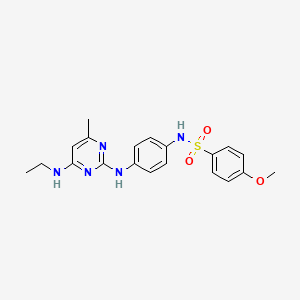
![1,7-dimethyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2999079.png)
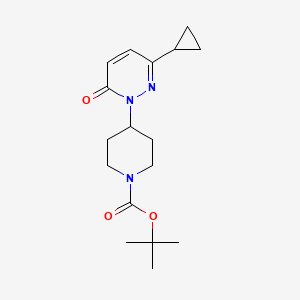
![N-(3-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999083.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999089.png)
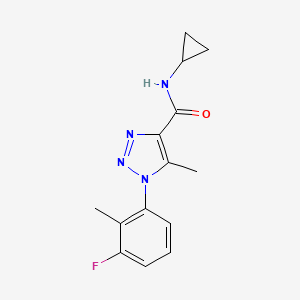
![(E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acrylamide](/img/structure/B2999091.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2999093.png)